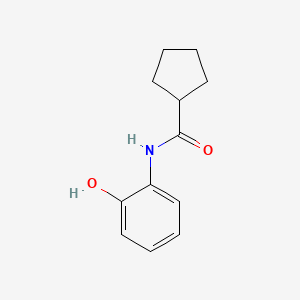
4-(2,3-Dichlorobenzoyl)-1,3-dihydroquinoxalin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-Dichlorobenzoyl)-1,3-dihydroquinoxalin-2-one, also known as DCQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCQ belongs to the class of quinoxaline derivatives and has been shown to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-(2,3-Dichlorobenzoyl)-1,3-dihydroquinoxalin-2-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation, inflammation, and apoptosis. 4-(2,3-Dichlorobenzoyl)-1,3-dihydroquinoxalin-2-one has been shown to inhibit the activity of protein kinase B (AKT), which is involved in cell survival and proliferation. 4-(2,3-Dichlorobenzoyl)-1,3-dihydroquinoxalin-2-one has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammatory cytokines. Additionally, 4-(2,3-Dichlorobenzoyl)-1,3-dihydroquinoxalin-2-one has been shown to induce the expression of p53, a tumor suppressor gene that plays a critical role in apoptosis.
Biochemical and Physiological Effects:
4-(2,3-Dichlorobenzoyl)-1,3-dihydroquinoxalin-2-one has been shown to exhibit a range of biochemical and physiological effects. 4-(2,3-Dichlorobenzoyl)-1,3-dihydroquinoxalin-2-one has been shown to inhibit the activity of various enzymes such as topoisomerase II, which is involved in DNA replication and transcription. 4-(2,3-Dichlorobenzoyl)-1,3-dihydroquinoxalin-2-one has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Additionally, 4-(2,3-Dichlorobenzoyl)-1,3-dihydroquinoxalin-2-one has been shown to exhibit antioxidant activity by reducing oxidative stress and scavenging free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2,3-Dichlorobenzoyl)-1,3-dihydroquinoxalin-2-one has several advantages for lab experiments, including its low toxicity and high solubility in water. 4-(2,3-Dichlorobenzoyl)-1,3-dihydroquinoxalin-2-one can be easily synthesized and purified, making it a cost-effective compound for research. However, 4-(2,3-Dichlorobenzoyl)-1,3-dihydroquinoxalin-2-one has some limitations, including its low bioavailability and poor pharmacokinetic properties. 4-(2,3-Dichlorobenzoyl)-1,3-dihydroquinoxalin-2-one also has limited stability in biological fluids, which can affect its efficacy in vivo.
Orientations Futures
There are several future directions for research on 4-(2,3-Dichlorobenzoyl)-1,3-dihydroquinoxalin-2-one. One direction is to optimize the synthesis method of 4-(2,3-Dichlorobenzoyl)-1,3-dihydroquinoxalin-2-one to improve its yield and purity. Another direction is to investigate the pharmacokinetic properties of 4-(2,3-Dichlorobenzoyl)-1,3-dihydroquinoxalin-2-one and develop novel formulations to improve its bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of 4-(2,3-Dichlorobenzoyl)-1,3-dihydroquinoxalin-2-one and its potential therapeutic applications in various diseases. Finally, the development of 4-(2,3-Dichlorobenzoyl)-1,3-dihydroquinoxalin-2-one derivatives with improved efficacy and selectivity could lead to the development of novel drugs for the treatment of various diseases.
Méthodes De Synthèse
4-(2,3-Dichlorobenzoyl)-1,3-dihydroquinoxalin-2-one can be synthesized through a multi-step process involving the reaction of 2,3-dichlorobenzoyl chloride with 1,2-diaminobenzene followed by cyclization. The yield of 4-(2,3-Dichlorobenzoyl)-1,3-dihydroquinoxalin-2-one can be improved by optimizing the reaction conditions such as temperature, solvent, and concentration.
Applications De Recherche Scientifique
4-(2,3-Dichlorobenzoyl)-1,3-dihydroquinoxalin-2-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. 4-(2,3-Dichlorobenzoyl)-1,3-dihydroquinoxalin-2-one has been shown to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. 4-(2,3-Dichlorobenzoyl)-1,3-dihydroquinoxalin-2-one has also been shown to exhibit anti-inflammatory activity by suppressing the production of inflammatory cytokines. Additionally, 4-(2,3-Dichlorobenzoyl)-1,3-dihydroquinoxalin-2-one has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative disorders.
Propriétés
IUPAC Name |
4-(2,3-dichlorobenzoyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-10-5-3-4-9(14(10)17)15(21)19-8-13(20)18-11-6-1-2-7-12(11)19/h1-7H,8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLUICFJSCMXKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)C3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dichlorobenzoyl)-1,3-dihydroquinoxalin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-methoxy-N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7536426.png)
![N-[1-(2-methoxyethyl)piperidin-4-yl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B7536444.png)
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide](/img/structure/B7536452.png)
![3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)benzamide](/img/structure/B7536456.png)
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-methylsulfonylpiperazine-1-carboxamide](/img/structure/B7536462.png)
![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-pyridin-2-ylacetamide](/img/structure/B7536478.png)
![3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}pyridine](/img/structure/B7536483.png)
![2-(5-oxo-4-phenyltetrazol-1-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]acetamide](/img/structure/B7536488.png)
![3-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]quinazolin-4-one](/img/structure/B7536489.png)

![4-[3-(Dimethylamino)benzoyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7536514.png)
![2,3,4-trifluoro-N-[[4-(2,2,2-trifluoroethoxymethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7536521.png)
![Furan-3-yl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7536525.png)
